molecular formula C14H10Br2ClNO2 B11698913 N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B11698913
M. Wt: 419.49 g/mol
InChI Key: WZEDFOYTQYOXEE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a dibromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2,4-dibromophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions, making this compound distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

Molecular Formula

C14H10Br2ClNO2

Molecular Weight

419.49 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C14H10Br2ClNO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)

InChI Key

WZEDFOYTQYOXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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